![molecular formula C23H28N2O3 B5107846 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide, also known as MPAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including the serotonin and dopamine systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the enhancement of neurotrophic factors, the inhibition of oxidative stress and inflammation, and the modulation of various signaling pathways involved in cell growth and survival. These effects may contribute to the therapeutic potential of this compound in various fields of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments is its relatively low toxicity and high selectivity for certain receptors and pathways. However, its complex synthesis method and limited availability may pose challenges for researchers.
Zukünftige Richtungen
For 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields of medicine. Additionally, the development of novel this compound derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized through a multistep process involving the reaction of piperidine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with phenylpropanolamine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-21-10-7-19(8-11-21)17-23(27)25-15-13-18(14-16-25)9-12-22(26)24-20-5-3-2-4-6-20/h2-8,10-11,18H,9,12-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLIQFMMVDDUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
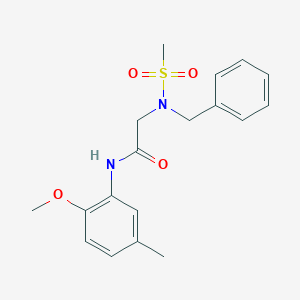
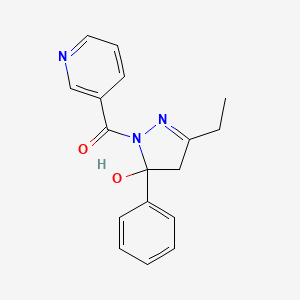
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
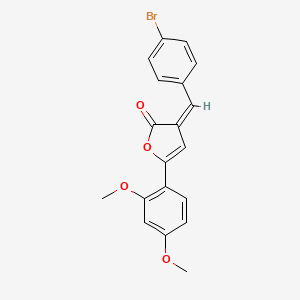
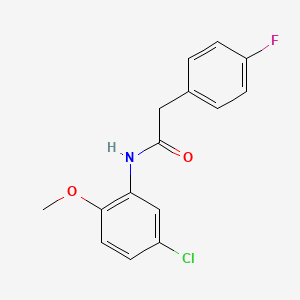
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)
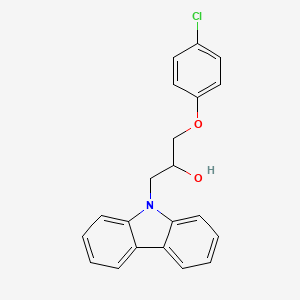
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
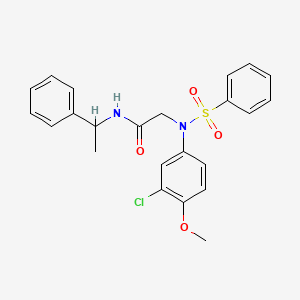
![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)
